N-(1H-吲哚-5-基)苯甲酰胺

描述

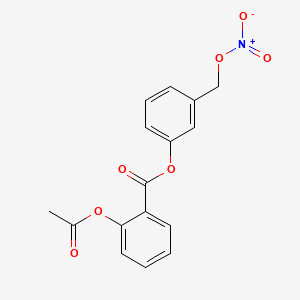

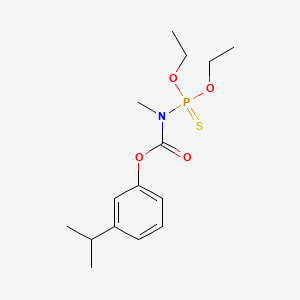

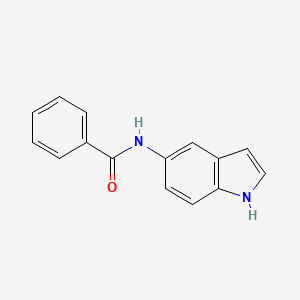

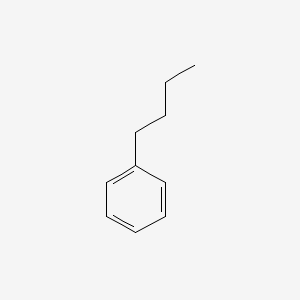

“N-(1H-indol-5-yl)benzamide” is a compound that has been used in proteomics research . It has a molecular formula of C15H12N2O and a molecular weight of 236.27 .

Synthesis Analysis

The synthesis of “N-(1H-indol-5-yl)benzamide” involves the use of indole or 1H-indole-5-carbaldehyde as starting materials . The reaction is carried out in a mixture of anhydrous DCM/DMF under magnetic stirring at 0°C .Molecular Structure Analysis

The molecular structure of “N-(1H-indol-5-yl)benzamide” includes a benzene ring fused to a pyrrole ring, which is characteristic of indole compounds . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making the compound aromatic .Chemical Reactions Analysis

Indole derivatives, such as “N-(1H-indol-5-yl)benzamide”, are known to undergo electrophilic substitution reactions due to the presence of excessive π-electrons . Further investigations into the precise mechanistic steps of these reactions are ongoing .科学研究应用

Catalytic Asymmetric Chlorination of β-Ketoesters Using N-PFB-PyBidine-Zn (OAc)2

Specific Scientific Field

This research falls under the field of Chemistry , specifically Catalysis and Asymmetric Synthesis .

Summary of the Application

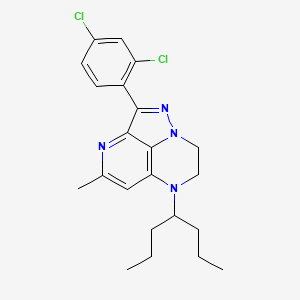

The compound N-PFB-PyBidine-Zn (OAc)2, which is similar to OAC2, is used as a catalyst in the asymmetric chlorination of β-ketoesters .

Methods of Application

The reaction of α-benzyl-β-ketoesters with N-chlorosuccinimide (NCS) is promoted by a newly developed N-PFB-PyBidine-Zn (OAc)2 catalyst with the assistance of NaHCO3 .

Results or Outcomes

The chlorinated products were obtained with up to 82% enantiomeric excess (ee) .

Synthesis of Aromatic Carbamates Using Zn (OAc)2

Specific Scientific Field

This research is also in the field of Chemistry , specifically in the synthesis of Aromatic Carbamates .

Summary of the Application

Zn (OAc)2 exhibits excellent catalytic activity for the synthesis of aromatic carbamates by the reaction of aromatic amine and dimethyl carbonate (DMC) .

Methods of Application

The synthesis involves the reaction of an aromatic amine with DMC, catalyzed by Zn (OAc)2 .

Results or Outcomes

The specific results or outcomes of this application are not mentioned in the source .

Organic Synthesis Using Phenyliodine(III)diacetate (PIDA)

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

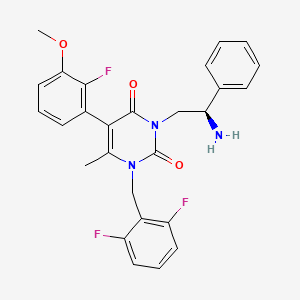

Phenyliodine(III)diacetate (PIDA), a compound similar to OAC2, is widely used as an oxidizing agent in organic chemistry .

Methods of Application

The applications of PIDA in organic synthesis involve C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations, and miscellaneous reactions .

Results or Outcomes

Synthesis of N-alkyl Sulfonamides

Specific Scientific Field

This research is in the field of Organic Chemistry , specifically in the synthesis of N-alkyl Sulfonamides .

Summary of the Application

PhI (OAc)2 is used in the synthesis of N-alkyl sulfonamides derived from polycyclic aromatic hydrocarbon scaffolds .

Methods of Application

The synthesis involves the reaction of polycyclic aromatic hydrocarbon scaffolds with PhI (OAc)2 .

Results or Outcomes

C–H Halogenation of Arenes

Specific Scientific Field

This research is in the field of Organic Chemistry , specifically in the Halogenation of Arenes .

Summary of the Application

PhI(OAc)2 is used for direct C–H halogenation of arenes and (hetero)arenes .

Methods of Application

The method involves the activation of commercially available PhI(OAc)2 for the halogenation process .

Results or Outcomes

Cross-Coupling Catalyst System Using Pd(OAc)2

Specific Scientific Field

This research falls under the field of Chemical Science , specifically Catalysis .

Summary of the Application

The compound Pd(OAc)2, which is similar to OAC2, is used as a catalyst in cross-coupling reactions .

Methods of Application

The reaction involves the use of Pd(OAc)2 in combination with tertiary phosphine ligands, such as PPh3, to generate active catalyst species for an array of cross-coupling reactions .

Results or Outcomes

Selective Oxidation of Alcohols

Specific Scientific Field

This research is in the field of Organic Chemistry , specifically in the Selective Oxidation of Alcohols .

Summary of the Application

The oxidation of alcohols to carbonyl compounds is one of the most fundamental reactions in synthetic organic chemistry. Suitable catalysts and oxidants are key factors to obtain optimum activity and selectivity .

Methods of Application

The method involves the use of clean oxidants to minimize the release of toxic waste. The implementation of catalysts in combination with molecular oxygen, which is a cheap and green stoichiometric oxidant, represents an emerging alternative to traditional procedures .

安全和危害

未来方向

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds, such as “N-(1H-indol-5-yl)benzamide”, will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

N-(1H-indol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAFGYWSIWYMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329745 | |

| Record name | N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-indol-5-yl)benzamide | |

CAS RN |

6019-39-2 | |

| Record name | N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676987.png)

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)